Home > Products > Screening Compounds P130300 > Befotertinib monomesilate
Befotertinib monomesilate - 2226167-02-6

Befotertinib monomesilate

Catalog Number: EVT-15272400
CAS Number: 2226167-02-6
Molecular Formula: C30H36F3N7O5S
Molecular Weight: 663.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Befotertinib monomesilate is an investigational small molecule compound primarily developed for the treatment of non-small cell lung cancer (NSCLC), particularly targeting the epidermal growth factor receptor (EGFR) mutant form known as T790M. This compound is undergoing clinical trials to evaluate its efficacy and safety in patients with advanced EGFR-mutant lung cancer, demonstrating potential as a therapeutic agent in oncology.

Source and Classification

Befotertinib is classified under various chemical categories, including amides, amines, antineoplastics, dimethylamines, fluorinated hydrocarbons, indoles, mesylates, and pyrimidines. It is recognized as a new molecular entity and does not have orphan drug status. The compound is being developed by InventisBio and Betta Pharmaceuticals Co., Ltd., with ongoing clinical trials to assess its therapeutic applications in cancer treatment .

Synthesis Analysis
  • Reactions of Precursor Compounds: The synthesis begins with the reaction of various precursor compounds that contain the essential functional groups necessary for forming the core structure of Befotertinib.
  • Formation of Key Intermediates: Key intermediates are formed through nucleophilic substitutions and coupling reactions, which are critical for establishing the desired pharmacophore.
  • Final Modifications: The final steps involve modifications to enhance solubility and bioavailability, such as the addition of mesylate groups to improve pharmacokinetic properties.

The precise technical details remain proprietary to the developers but reflect standard practices in pharmaceutical synthesis.

Molecular Structure Analysis

Befotertinib monomesilate has a complex molecular structure characterized by multiple functional groups. The molecular formula is C30H36F3N7O5SC_{30}H_{36}F_{3}N_{7}O_{5}S, with a molecular weight of approximately 663.71 g/mol. The structure includes:

  • Core Structure: A central indole and pyrimidine ring system that is essential for its activity against EGFR.
  • Functional Groups: Various functional groups such as amines and methoxy groups that contribute to its binding affinity and selectivity towards the target receptor.

The InChI key for Befotertinib monomesilate is USOCZVZOXKTJTI-UHFFFAOYSA-N, which can be used for database searches to find related compounds .

Chemical Reactions Analysis

Befotertinib monomesilate undergoes several chemical reactions relevant to its mechanism of action:

  • Binding Reactions: The primary reaction involves binding to the mutated EGFR T790M, inhibiting its activity and subsequent signaling pathways that promote tumor growth.
  • Metabolic Reactions: Once administered, Befotertinib may undergo metabolic transformations in the liver, primarily through cytochrome P450 enzymes, which can affect its efficacy and safety profile.

Detailed kinetic studies are necessary to understand these reactions fully, including rate constants and equilibrium conditions.

Mechanism of Action

Befotertinib functions primarily as an inhibitor of the epidermal growth factor receptor. The mechanism involves:

  • Competitive Inhibition: Befotertinib competes with ATP for binding at the active site of the EGFR T790M mutant, effectively blocking downstream signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis: By inhibiting EGFR activity, Befotertinib promotes programmed cell death in cancer cells that depend on this signaling for growth.

Pharmacodynamic studies indicate that this inhibition leads to reduced tumor size and improved patient outcomes in clinical settings .

Physical and Chemical Properties Analysis

Befotertinib monomesilate exhibits several notable physical and chemical properties:

  • Solubility: It shows enhanced solubility due to the mesylate modification, which aids in oral bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for maintaining therapeutic levels post-administration.
  • Melting Point and Boiling Point: Specific thermal properties have not been extensively documented but are critical for formulation development.

These properties are essential for determining dosage forms and administration routes .

Applications

Befotertinib monomesilate is primarily investigated for its application in treating non-small cell lung cancer. Its significance lies in:

  • Targeted Therapy: As a targeted therapy against specific EGFR mutations, it represents a promising option for patients who have developed resistance to first-line treatments.
  • Clinical Trials: Ongoing clinical trials aim to establish its efficacy compared to existing therapies, with potential implications for broader oncological applications if proven effective.

The compound's development reflects a growing trend towards personalized medicine in oncology, where treatments are tailored based on genetic profiles .

Properties

CAS Number

2226167-02-6

Product Name

Befotertinib monomesilate

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(2,2,2-trifluoroethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid

Molecular Formula

C30H36F3N7O5S

Molecular Weight

663.7 g/mol

InChI

InChI=1S/C29H32F3N7O2.CH4O3S/c1-6-27(40)34-22-15-23(26(41-5)16-25(22)38(4)14-13-37(2)3)36-28-33-12-11-21(35-28)20-17-39(18-29(30,31)32)24-10-8-7-9-19(20)24;1-5(2,3)4/h6-12,15-17H,1,13-14,18H2,2-5H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4)

InChI Key

FFQDXZLQXPZZDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)CC(F)(F)F)OC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.